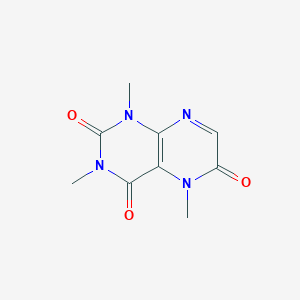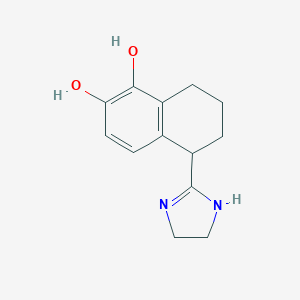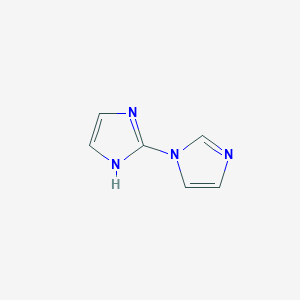
1'H-1,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'H-1,2'-biimidazole (BI) is a heterocyclic compound that has gained increasing attention in scientific research due to its unique properties and potential applications. BI is a bicyclic imidazole that contains two imidazole rings fused together. It has a molecular formula of C7H6N4 and a molecular weight of 146.15 g/mol. In
Mécanisme D'action
The mechanism of action of 1'H-1,2'-biimidazole is not well understood, but it is believed to be related to its ability to interact with biological macromolecules, such as DNA, RNA, and proteins. 1'H-1,2'-biimidazole has been reported to bind to DNA and inhibit its replication, which may contribute to its anticancer activity. 1'H-1,2'-biimidazole has also been reported to inhibit the activity of enzymes, such as topoisomerase and reverse transcriptase, which are essential for the replication of viruses.
Effets Biochimiques Et Physiologiques
1'H-1,2'-biimidazole has been reported to exhibit various biochemical and physiological effects, depending on its concentration and the target organism. In vitro studies have shown that 1'H-1,2'-biimidazole can induce apoptosis and inhibit cell proliferation in cancer cells. 1'H-1,2'-biimidazole has also been reported to exhibit antibacterial and antifungal activities against various pathogens. In vivo studies have shown that 1'H-1,2'-biimidazole can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1'H-1,2'-biimidazole for lab experiments is its ease of synthesis and availability. 1'H-1,2'-biimidazole can be synthesized using simple and inexpensive reagents, and it is commercially available from various suppliers. Another advantage of 1'H-1,2'-biimidazole is its versatility, as it can be modified to introduce various functional groups for specific applications. However, one of the limitations of 1'H-1,2'-biimidazole is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are numerous future directions for the research on 1'H-1,2'-biimidazole, including the development of new synthetic methods, the exploration of its potential applications in various fields, and the investigation of its mechanism of action. One of the promising directions is the development of 1'H-1,2'-biimidazole-based materials for sensing and imaging applications. Another direction is the exploration of 1'H-1,2'-biimidazole as a potential therapeutic agent for various diseases, such as cancer and viral infections. Additionally, the investigation of the structure-activity relationship of 1'H-1,2'-biimidazole may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
1'H-1,2'-biimidazole can be synthesized through various methods, including the reaction of 1,2-diaminobenzene with formic acid, the reaction of o-phenylenediamine with carbon disulfide, and the reaction of 1,2-diaminobenzene with phosgene. However, the most commonly used method is the reaction of o-phenylenediamine with formic acid. This method involves the condensation of o-phenylenediamine with formic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form 1'H-1,2'-biimidazole.
Applications De Recherche Scientifique
1'H-1,2'-biimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1'H-1,2'-biimidazole has been reported to exhibit anticancer, antimicrobial, and antiviral activities. In material science, 1'H-1,2'-biimidazole has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and sensors. In catalysis, 1'H-1,2'-biimidazole has been used as a ligand for the synthesis of various metal complexes, which have shown promising catalytic activities in various reactions.
Propriétés
Numéro CAS |
110700-40-8 |
|---|---|
Nom du produit |
1'H-1,2'-biimidazole |
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)imidazole |
InChI |
InChI=1S/C6H6N4/c1-2-9-6(8-1)10-4-3-7-5-10/h1-5H,(H,8,9) |
Clé InChI |
QJJIVVYRIRPZTQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)N2C=CN=C2 |
SMILES canonique |
C1=CN=C(N1)N2C=CN=C2 |
Synonymes |
1,2-Bi-1H-imidazole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






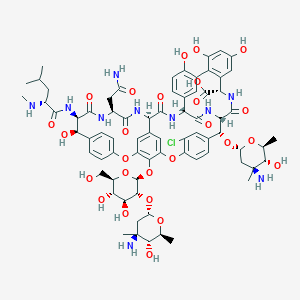
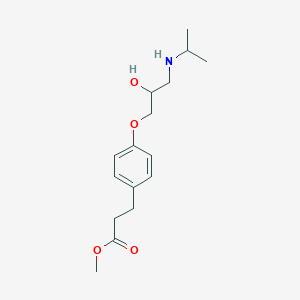
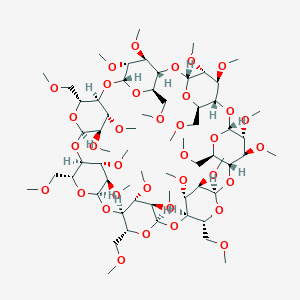
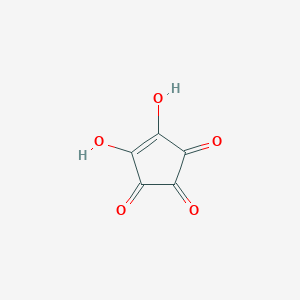
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
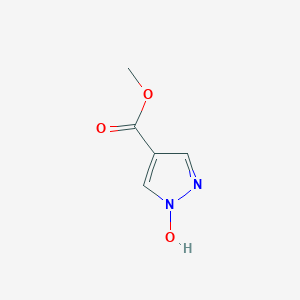
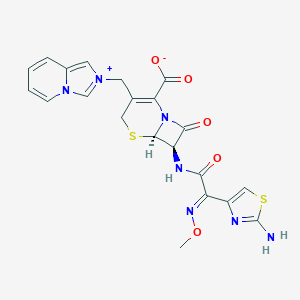
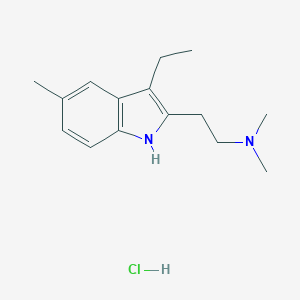
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
